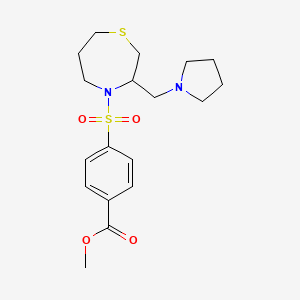

2,4-二氯-8,8-二甲基-5,6,7,8-四氢喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

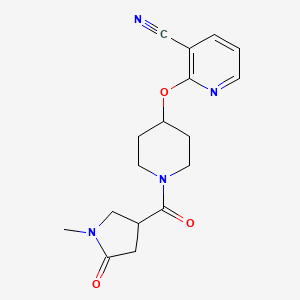

The compound 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is a derivative of the tetrahydroquinazoline family, which is known for its potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related tetrahydroquinazoline derivatives and their synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of tetrahydroquinazoline derivatives is well-documented in the provided papers. For instance, the synthesis of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines involves the condensation of (arylmethyl)triphenylphosphoranes with 4,4-ethylenedioxycyclohexanone, followed by hydrogenation and acidolysis to yield the corresponding cyclohexanones, which are then condensed with cyanoguanidine to form the tetrahydroquinazolines . This method demonstrates the versatility of the synthetic approach, which could potentially be adapted to synthesize the 2,4-dichloro-8,8-dimethyl variant by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tetrahydroquinazoline derivatives is characterized by a bicyclic system that includes a quinazoline moiety fused to a cyclohexane ring. The presence of substituents on the quinazoline ring, such as aryl groups or halogens like chlorine, can significantly influence the compound's electronic properties and, consequently, its biological activity .

Chemical Reactions Analysis

The reactivity of tetrahydroquinazoline derivatives can be inferred from the reactions described in the papers. For example, the synthesis of 2-(4-pyridyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolines involves reactions with 4-amidinopyridine, and further functionalization is achieved through the formation of various hydrazones . The reduction of ketones to alcohols using sodium borohydride is also mentioned, which could be relevant for modifying the chemical structure of 2,4-dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline are not directly reported, the properties of similar compounds can provide insights. The presence of chlorine atoms is likely to increase the compound's lipophilicity, which can affect its solubility and permeability across biological membranes. The dimethyl groups may confer steric bulk, influencing the compound's binding to biological targets . The antibacterial activity screening of 4-aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2-one/thione-5-one derivatives suggests that tetrahydroquinazoline derivatives can exhibit significant biological activity, which could also apply to the compound .

科学研究应用

合成和抗肿瘤活性

研究表明,2,4-二氯-8,8-二甲基-5,6,7,8-四氢喹唑啉的衍生物具有显著的抗肿瘤特性。例如,N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺被认为是一种有效的凋亡诱导剂和抗癌候选物,在各种癌症模型中具有优异的血脑屏障穿透性和疗效 (Sirisoma 等,2009)。类似地,合成了卤素取代的 4-(3,3-二甲基-1-三氮烯)喹啉,一些化合物对鼠白血病表现出显着的抗肿瘤活性 (Lin & Loo,1978)。

催化和合成应用

2,4-二氯-8,8-二甲基-5,6,7,8-四氢喹唑啉和相关化合物已用于各种催化和合成应用中。一项研究描述了咪唑鎓盐在芳香醛与 4-氯喹唑啉酰化中的催化作用,展示了这些化合物在有机合成中的多功能性 (Miyashita 等,1992)。另一项研究重点关注 2-取代的 5-氧代-5,6,7,8-四氢喹唑啉的合成,进一步扩大了该化合物类别的化学库 (Tonkikh 等,2000)。

药物中的杂质分析

2,4-二氯-8,8-二甲基-5,6,7,8-四氢喹唑啉相关合成中间体的选择性测定作为药物中的潜在杂质已使用先进的分析技术解决。一项采用二维高效液相色谱 (HPLC) 的研究证明了该方法在识别和定量这些杂质方面的有效性,突出了该化合物在确保药物纯度和安全性中的作用 (Yamamoto 等,2013)。

安全和危害

作用机制

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2,4-Dichloro-8,8-dimethyl-5,6,7,8-tetrahydroquinazoline is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly affect a compound’s action.

属性

IUPAC Name |

2,4-dichloro-8,8-dimethyl-6,7-dihydro-5H-quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c1-10(2)5-3-4-6-7(10)13-9(12)14-8(6)11/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBRUJALJWOQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1N=C(N=C2Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2525242.png)

![(Z)-ethyl 1-butyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2525246.png)

![[(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine](/img/structure/B2525249.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2525250.png)

![1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2525254.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525258.png)

![5,9-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2525261.png)

![N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2525263.png)